![molecular formula C17H16N4O5S2 B2857891 methyl 3-(N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1790196-56-3](/img/structure/B2857891.png)
methyl 3-(N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H16N4O5S2 and its molecular weight is 420.46. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Research: Antiviral Agents
Indole derivatives, which share structural similarities with the compound, have been reported to exhibit significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural complexity of the compound may allow it to bind with high affinity to multiple receptors, potentially leading to the development of new antiviral medications.
Anti-inflammatory and Analgesic Applications
Compounds with an indole nucleus have been found to possess anti-inflammatory and analgesic activities . Given the structural features of the compound, it could be synthesized into derivatives that may serve as lead compounds for the development of new anti-inflammatory drugs with lower ulcerogenic indexes compared to existing medications.
Cancer Research: Anticancer Properties
Thiophene derivatives are known to exhibit anticancer properties . The thiophene moiety within the compound could be crucial in the development of new anticancer drugs. Its ability to be incorporated into molecules that interact with cancer cell pathways can be a significant area of research.
Material Science: Organic Semiconductors
The thiophene ring system is prominent in the advancement of organic semiconductors . The compound could be utilized in the synthesis of materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of more efficient electronic devices.
Antimicrobial Research
Indole derivatives have been recognized for their antimicrobial properties . The compound’s structure could be modified to enhance its antimicrobial efficacy, potentially leading to the creation of new antibiotics to combat resistant bacterial strains.
Plant Biology: Plant Hormone Analogues
Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The compound could be studied as a potential analogue or inhibitor of plant hormones, providing insights into plant growth and development processes.
Environmental Science: Corrosion Inhibitors
Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry . The compound could be explored for its potential application in protecting materials from corrosion, thereby extending their lifespan and reducing maintenance costs.
Propriétés
IUPAC Name |
methyl 3-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S2/c1-25-17(22)16-14(4-10-27-16)28(23,24)18-5-6-20-7-8-21-15(20)11-12(19-21)13-3-2-9-26-13/h2-4,7-11,18H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDWLJZZPLHNKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-4-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B2857810.png)
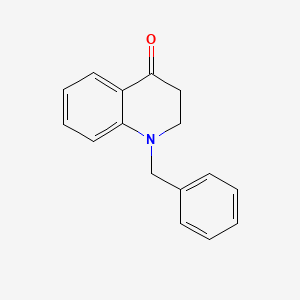
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2857814.png)

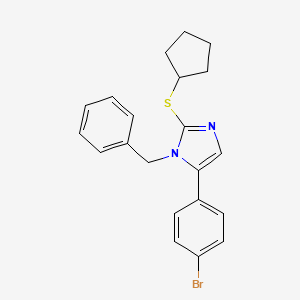
![6-Methoxythiazolo[4,5-b]pyridin-2-amine](/img/structure/B2857817.png)
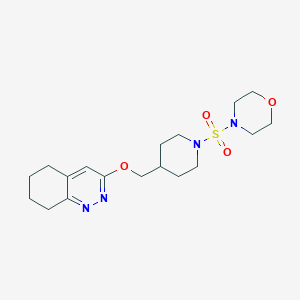

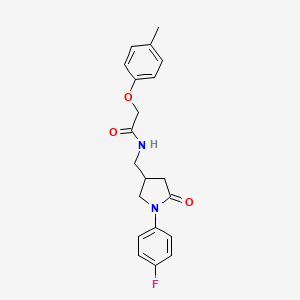

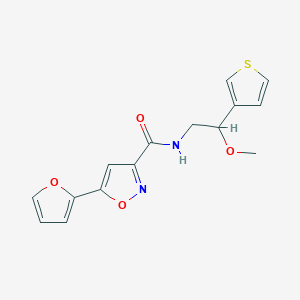
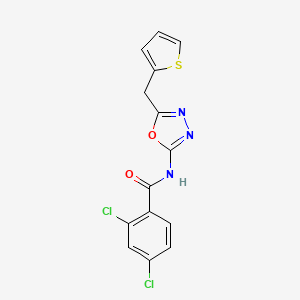
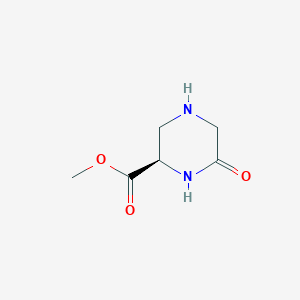
![(2Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B2857830.png)